molecular formula C5H6OS B1295398 Furan, 2-(methylthio)- CAS No. 13129-38-9

Furan, 2-(methylthio)-

Cat. No. B1295398
CAS RN: 13129-38-9
M. Wt: 114.17 g/mol
InChI Key: QNQUVXCNWQTHHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan, 2-(methylthio)- is a chemical compound with the molecular formula C₆H₈OS . It is also known by other names, including furfuryl methyl sulfide , 2-furfuryl methyl sulfide , and 2-(methylsulfanyl)methylfuran . This compound belongs to the furan class and contains a sulfur atom.

Scientific Research Applications

Synthesis of Complex Molecules

  • Facile Synthesis of Derivatives: 2-(Methylthio)furan derivatives can be synthesized efficiently, as demonstrated in a study where 3-methylthio-substituted furans and related compounds were prepared using readily available aryl methyl ketones. This process involved a domino process involving the reduction of the double bond followed by Paal-Knorr furan synthesis, showing the chemical's versatility in organic synthesis (Yin et al., 2008).

Medicinal Chemistry and Synthesis of Bioactive Compounds

  • Intriguing Bioactive Syntheses: 2-(Methylthio)furan has been used in the synthesis of bioactive compounds, such as the synthesis of (+/-)-stenine, showcasing its relevance in medicinal chemistry. The synthesis involved cyclic 2-(methylthio)-5-amidofurans undergoing an intramolecular Diels-Alder reaction, leading to tricyclic lactams, which are significant in pharmaceutical research (Padwa & Ginn, 2005).

Material Science and Engineering

  • Development of Advanced Materials: In material science, 2-(Methylthio)furan derivatives have been used in synthesizing diverse materials. For example, trifluoromethylbenzo[b]furans were synthesized from phenols, highlighting the role of 2-(methylthio)furan in creating novel materials with potentially unique properties (Kobatake et al., 2010).

properties

IUPAC Name

2-methylsulfanylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6OS/c1-7-5-3-2-4-6-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQUVXCNWQTHHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156992
Record name Furan, 2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan, 2-(methylthio)-

CAS RN

13129-38-9
Record name Furan, 2-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013129389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, 2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furan, 2-(methylthio)-
Reactant of Route 2
Furan, 2-(methylthio)-
Reactant of Route 3
Reactant of Route 3
Furan, 2-(methylthio)-
Reactant of Route 4
Furan, 2-(methylthio)-
Reactant of Route 5
Furan, 2-(methylthio)-
Reactant of Route 6
Furan, 2-(methylthio)-

Citations

For This Compound
22
Citations
S Chohan, IN Booysen, A Mambanda… - Inorganica Chimica …, 2016 - Elsevier
… Structural elucidations of 4-(tetrahydropyran-2-methoxy)phthalonitrile (1) and 4-(furan-2-methylthio)phthalonitrile (2) were confirmed via single crystal X-ray analysis. The redox …
Number of citations: 8 www.sciencedirect.com
B Kiran - 2013 - ir.cftri.res.in
Roasting is a very important process to obtain a good flavored cup of coffee as well as to increase its market value. In coffee the characteristic aroma and flavor are developed during …
Number of citations: 2 ir.cftri.res.in
CF Ouyoung, XY Li, Q Gao, XQ Shan, YT Shi… - Materials Science …, 2013 - Trans Tech Publ
Coal tar pitch (CTP) mainly consists of polycyclic aromatic hydrocarbons (PAHs), some of which are carcinogenic. Among PAHs, benzo (a) pyrene (BAP) as one of the most prominently …
Number of citations: 5 www.scientific.net
DD Cui, Y Liu, YP Chen, X Feng… - Flavour and Fragrance …, 2020 - Wiley Online Library
SPME‐GC‐TOFMS, E‐nose, and sensory evaluation were used to explore the volatile organic compounds (VOCs) in four Chinese Yunnan coffee at three conditions (beans, ground …
Number of citations: 18 onlinelibrary.wiley.com
S He, Z Zhang, H Sun, Y Zhu, J Zhao, M Tang… - Industrial crops and …, 2019 - Elsevier
Rapeseed peptide was used to produce flavor enhancer via heating with d-xylose at various temperatures (80–140 C) at reaction pH 7.4 for 2 h with or without l-cysteine (RXC or RX). …
Number of citations: 26 www.sciencedirect.com
F Sarghini, E Fasano, A De Vivo… - CET Journal …, 2019 - search.ebscohost.com
The complex composition of coffee aroma depends on the several factors regarding green coffee such as species and variety of the beans, origin, seeds size, colour (Toci and Farah, …
Number of citations: 11 search.ebscohost.com
VD Nagaraju, K Ramalakshmi, BS Sridhar - Innovative Food Science & …, 2016 - Elsevier
A process for roasting of coffee beans involving spouted bed roasting (SBR), followed by cryogenic cooling and grinding was developed. The temperature and time of roasting was 210 …
Number of citations: 18 www.sciencedirect.com
SJ Kim, S Lee, E Bang, S Lee… - Flavour and Fragrance …, 2019 - Wiley Online Library
Specific fermentation processes such as digestive bioprocessing and monsooning have been of interest to coffee consumers. Volatile compounds of beans during the different …
Number of citations: 15 onlinelibrary.wiley.com
K Kantize, V Ngwenya, IN Booysen, A Mambanda - Polyhedron, 2021 - Elsevier
… The derivatized phthalonitrile, 4-(furan-2-methylthio)phthalonitrile (1) and its corresponding CoPc, β-tetra(2-furanmethylthiophthalocyaninato)cobalt(II) (3) (viz. CoPc-fur) were …
Number of citations: 4 www.sciencedirect.com
Y Zou, M Gaida, FA Franchina, PH Stefanuto, JF Focant - Molecules, 2022 - mdpi.com
Coffee, one of the most popular beverages in the world, attracts consumers by its rich aroma and the stimulating effect of caffeine. Increasing consumers prefer decaffeinated coffee to …
Number of citations: 31 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.